1,1-Diethylthiourea synthesis from ethylamine and carbon disulfide
1,1-Diethylthiourea synthesis from ethylamine and carbon disulfide
An In-depth Technical Guide to the Synthesis of N,N'-Diethylthiourea from Ethylamine and Carbon Disulfide
Introduction
Thiourea and its derivatives are a pivotal class of compounds in organic chemistry and drug development, serving as versatile building blocks for the synthesis of various heterocyclic systems and exhibiting a wide range of biological activities. N,N'-diethylthiourea (also known as 1,3-diethylthiourea) is a significant member of this family, utilized primarily as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[1][2] Its synthesis via the reaction of ethylamine with carbon disulfide is a classic example of thiourea formation.
This guide provides a comprehensive technical overview of this synthesis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization, and emphasize the critical safety considerations required when handling the hazardous reagents involved.
Clarification of Isomerism: N,N'-diethylthiourea vs. 1,1-diethylthiourea
It is crucial to distinguish between the two possible diethylthiourea isomers. The reaction of a primary amine, such as ethylamine, with carbon disulfide leads to the formation of a symmetrically substituted N,N'-diethylthiourea (also called 1,3-diethylthiourea).[1] The synthesis of the asymmetrical 1,1-diethylthiourea would necessitate a different starting material, specifically a secondary amine (diethylamine). This guide will focus on the synthesis of the N,N'-diethylthiourea isomer, the direct product from the specified reactants.
| Isomer | Structure | IUPAC Name | Starting Amine |
| N,N'-diethylthiourea | C₂H₅-NH-C(=S)-NH-C₂H₅ | 1,3-diethylthiourea | Ethylamine (Primary) |
| 1,1-diethylthiourea | (C₂H₅)₂N-C(=S)-NH₂ | N,N-diethylthiourea | Diethylamine (Secondary) |
Reaction Mechanism: Nucleophilic Addition
The formation of N,N'-diethylthiourea proceeds through a well-understood nucleophilic addition mechanism. The reaction can be dissected into two primary stages: the formation of a dithiocarbamic acid intermediate and its subsequent reaction with a second equivalent of ethylamine.
-
Formation of the Dithiocarbamate Intermediate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate that rapidly rearranges to form ethyldithiocarbamic acid.[3][4]
-
Formation of Thiourea: The dithiocarbamic acid intermediate is unstable and, in the presence of a second molecule of ethylamine, undergoes a reaction where hydrogen sulfide (H₂S) is eliminated. The second ethylamine molecule attacks the intermediate, leading to the formation of the stable N,N'-diethylthiourea product. In some procedures, a reagent like mercuric chloride is used to facilitate the removal of sulfur.[4][5]
Caption: Reaction mechanism for N,N'-diethylthiourea synthesis.
Experimental Protocol
This section outlines a generalized, one-pot procedure for the synthesis of N,N'-diethylthiourea.[6][7] Researchers should adapt solvent choices and purification methods based on available laboratory equipment and desired product purity.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filtration flask
-
Ethylamine (aqueous solution or neat)
-
Carbon Disulfide (CS₂)
-
Ethanol or Water (as solvent)
-
Hydrochloric Acid (for potential pH adjustment/workup)
Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a three-necked round-bottom flask with a stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: Charge the flask with two equivalents of ethylamine and a suitable solvent such as ethanol or water. Begin stirring the solution.
-
Addition of Carbon Disulfide: Fill the dropping funnel with one equivalent of carbon disulfide. Add the carbon disulfide to the stirred ethylamine solution dropwise. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature.[8]
-
Reaction Period: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 50-60°C) for several hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid N,N'-diethylthiourea is collected by suction filtration using a Büchner funnel.[8]
-
Purification: The crude product is washed with cold water or a suitable solvent to remove unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a solvent such as ethanol.[9]
Caption: Experimental workflow for N,N'-diethylthiourea synthesis.
Characterization and Analysis
Confirming the identity and purity of the synthesized N,N'-diethylthiourea is essential. Standard analytical techniques are employed for this purpose.
| Property | Value | Source |
| Appearance | White to buff solid/powder | [1][2][10] |
| Molecular Formula | C₅H₁₂N₂S | [2] |
| Molecular Weight | 132.23 g/mol | [2][10] |
| Melting Point | 68-78 °C (range varies with purity) | [1][10] |
| Solubility | Very slightly soluble in water; soluble in ethanol | [1] |
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching (around 3200-3300 cm⁻¹) and the characteristic thiocarbonyl C=S stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals corresponding to the ethyl groups (a triplet for the CH₃ and a quartet for the CH₂) and a broad signal for the N-H protons.
-
¹³C NMR: Will display signals for the two distinct carbons of the ethyl group and a downfield signal for the C=S carbon.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 132, confirming the molecular weight.
Safety and Handling: A Critical Imperative
The synthesis of N,N'-diethylthiourea involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.
Carbon Disulfide (CS₂):
-
Hazards: Extremely flammable liquid and vapor with a very low autoignition temperature.[11][12] It is highly toxic and can cause severe damage to the central nervous system, cardiovascular system, and other organs.[13] It can be absorbed through the skin.[12][13]
-
Precautions:
-
Always handle in a chemical fume hood with excellent ventilation.[11][14]
-
Eliminate all ignition sources: NO open flames, sparks, or hot surfaces.[12][14]
-
Use explosion-proof electrical equipment and ground all containers and equipment to prevent static discharge.[13][14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile may not be sufficient; consult specific glove compatibility charts), safety goggles, a face shield, and a lab coat.[12][14]
-
Ethylamine:
-
Hazards: Flammable liquid and vapor. Corrosive and can cause skin and eye burns.
-
Precautions:
-
Handle in a chemical fume hood.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Avoid contact with incompatible materials such as oxidizing agents.[11]
-
| Reagent | Hazard Class | Key Precautions |
| Carbon Disulfide | Highly Flammable, Toxic, Reproductive Hazard | Use in fume hood, ground equipment, no ignition sources, wear extensive PPE.[11][12][13][14][15] |
| Ethylamine | Flammable, Corrosive | Use in fume hood, avoid skin/eye contact, wear PPE. |
Conclusion
The synthesis of N,N'-diethylthiourea from ethylamine and carbon disulfide is a straightforward yet hazardous procedure that serves as an excellent case study in nucleophilic addition reactions. Success in this synthesis is defined not only by the yield and purity of the final product but also by the unwavering commitment to safety throughout the process. By understanding the reaction mechanism, carefully following the experimental protocol, and rigorously adhering to all safety precautions for handling carbon disulfide and ethylamine, researchers can effectively and safely produce this valuable chemical compound.
References
- Filo. (2025, November 28). Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2).
- Allen, C. F. H., Edens, C. O., & VanAllan, J. (1946). Ethylene thiourea. Organic Syntheses, 26, 34. DOI: 10.15227/orgsyn.026.0034.
- Doubtnut. (n.d.). Ethylamine is heated with CS_(2) in the presence of Hg CI_(2) The product formed is.
- Orhan, O. Y., et al. (2018). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.
- Milosavljević, M. M., et al. (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.
- ECHEMI. (n.d.).
- Fisher Scientific. (2010, November 11).
- NOAA. (n.d.). CARBON DISULFIDE. CAMEO Chemicals.
- IPCS. (n.d.). ICSC 0022 - CARBON DISULFIDE.
- ECHEMI. (n.d.). 105-55-5, N,N′-Diethylthiourea Formula.
- Organic Chemistry Portal. (n.d.).
- Li, J., et al. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3579–3584.
- Brainly.in. (2022, July 19). Ethylamine reacts with carbon disulphide in presence of mercuric chloride and gives the main product (1).
- Airgas. (2022, March 19).
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157579219, C10H24N4S2.
- Stenutz, R. (n.d.). 1,1-diethylthiourea.
- Milosavljević, M. M., et al. (n.d.). SUPPLEMENTARY MATERIAL for Simple one-pot synthesis of thioureas....
- International Agency for Research on Cancer. (n.d.). N,N′-DIETHYLTHIOUREA.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735009, N,N'-Diethylthiourea.
- Moore, M. L., & Crossley, F. S. (n.d.). Methylthiourea. Organic Syntheses Procedure.
- Perveen, S., et al. (2012). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas.
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]
- 4. Ethylamine is heated with `CS_(2)` in the presence of `Hg CI_(2)` The product formed is . [allen.in]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 13. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. echemi.com [echemi.com]
- 15. More is on the way! | Airgas [airgas.com]
